1H-Tetrazol-5-amine, 1-methyl-N-phenyl-
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Overview
Description
1H-Tetrazol-5-amine, 1-methyl-N-phenyl- is a nitrogen-rich heterocyclic compound. It is part of the tetrazole family, which is known for its diverse biological and chemical applications. The compound’s structure consists of a tetrazole ring substituted with a methyl group and a phenyl group, making it a unique derivative of tetrazole.
Preparation Methods
The synthesis of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another approach is the reaction of phenyl azide with methyl isocyanide under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1H-Tetrazol-5-amine, 1-methyl-N-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl group is replaced by other substituents. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can produce a wide range of substituted tetrazoles.
Scientific Research Applications
1H-Tetrazol-5-amine, 1-methyl-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in medicinal chemistry.
Industry: The compound is used in the development of new materials, such as energetic materials and polymers, due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. The compound’s electron-donating and electron-withdrawing properties enable it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1H-Tetrazol-5-amine, 1-methyl-N-phenyl- can be compared with other similar compounds, such as:
1H-Tetrazol-5-amine: Lacks the methyl and phenyl substituents, resulting in different chemical and biological properties.
1H-Tetrazol-5-amine, 1-methyl-: Contains a methyl group but lacks the phenyl group, leading to variations in reactivity and applications.
1H-Tetrazol-5-amine, N-phenyl-: Contains a phenyl group but lacks the methyl group, affecting its stability and biological activity.
The uniqueness of 1H-Tetrazol-5-amine, 1-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66907-87-7 |
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Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-methyl-N-phenyltetrazol-5-amine |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,12) |
InChI Key |
YCSZBCUDWUHLOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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